1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate
Description
Properties
IUPAC Name |
1-[ethyl(nitroso)amino]ethyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N2O5P/c1-3-6(5-7)4(2)11-12(8,9)10/h4H,3H2,1-2H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTUFHJJNHDDFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)OP(=O)(O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909581 | |
| Record name | 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105528-04-9 | |
| Record name | 1-(N-Ethyl-N-nitrosamino)ethyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105528049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitrosation of Ethylamine Derivatives
The nitroso group (-N=O) is typically introduced via nitrosation of secondary amines. For 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate, the precursor ethylaminoethyl phosphate undergoes nitrosation using sodium nitrite (NaNO₂) under acidic conditions (pH 2–4) at 0–5°C. The reaction proceeds via diazotization, where the amine reacts with nitrous acid (HNO₂) to form the nitroso intermediate:
Key considerations:
Phosphorylation of Ethanolamine Intermediates
The phosphate group is introduced via phosphorylation of ethanolamine derivatives. Two primary methods are documented:
Phosphorus Oxychloride (POCl₃) Method
Reaction of ethylnitrosoaminoethanol with POCl₃ in anhydrous dichloromethane (DCM) at -10°C yields the phosphorylated intermediate, which is hydrolyzed to the dihydrogen phosphate:
Optimization parameters :
H-Phosphonate Route
An alternative employs phenyl dichlorophosphate (PhOPOCl₂) to form a protected intermediate, followed by hydrogenolysis to remove the phenyl group:
Advantages :
Key Challenges and Mitigation Strategies
Stability of the Nitroso Group
Nitroso compounds are prone to dimerization (forming azoxy derivatives) or oxidation. Strategies include:
Phosphate Hydrolysis
The dihydrogen phosphate group is susceptible to hydrolysis under acidic or basic conditions. Mitigation involves:
-
Avoiding prolonged exposure to aqueous media post-phosphorylation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Representative characterization data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (D₂O) | δ 1.2 (t, 3H, CH₃), δ 3.4 (m, 2H, CH₂-N), δ 4.1 (m, 2H, CH₂-O) |
| ³¹P NMR | δ -0.5 ppm (singlet) |
| HRMS | [M+H]⁺ calc. 244.0452, found 244.0455 |
Comparative Analysis of Synthetic Methods
| Method | Reagents | Yield | Purity | Drawbacks |
|---|---|---|---|---|
| POCl₃ phosphorylation | POCl₃, DCM | 65–70% | 90–92% | Harsh conditions |
| H-Phosphonate route | PhOPOCl₂, H₂/Pd | 78–85% | 94–96% | Costly reagents |
| Nitrosation | NaNO₂, HCl | 80–88% | 88–90% | Side reactions |
Industrial-Scale Considerations
Chemical Reactions Analysis
1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the nitroso group to an amino group. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The compound can undergo substitution reactions where the ethyl group or the nitroso group is replaced by other functional groups. These reactions typically require specific reagents and conditions to proceed efficiently.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
The compound 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate is a nitrogen-containing organic phosphate that has garnered attention in various scientific research fields. This article explores its applications, mechanisms, and potential benefits, supported by case studies and data tables.
Agricultural Chemistry
- Fertilizer Development : This compound can be utilized as a nitrogen source in fertilizers, enhancing plant growth and yield. Its ability to release nitrogen in a controlled manner makes it suitable for use in slow-release fertilizers.
- Pesticide Formulation : Studies have indicated that derivatives of phosphates can exhibit insecticidal properties. The incorporation of the nitroso group may enhance the efficacy of pest control formulations.
Medicinal Chemistry
- Antimicrobial Activity : Preliminary research suggests that this compound may possess antimicrobial properties. The nitroso group is known to interact with biological membranes, potentially leading to cell lysis in bacteria.
- Drug Delivery Systems : The compound's phosphate group can facilitate the formation of prodrugs that improve the bioavailability of therapeutic agents. This application is particularly relevant in designing drugs targeting specific tissues.
Biochemical Research
- Enzyme Inhibition Studies : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. Understanding its interaction with enzymes could lead to insights into metabolic regulation.
- Signal Transduction Research : Given its phosphate moiety, this compound could play a role in cellular signaling pathways, particularly those involving phosphorylation processes.
Chemical Interactions
- The nitroso group can participate in redox reactions, potentially leading to the formation of reactive nitrogen species (RNS). These species can modulate various biochemical pathways.
- The phosphate group can interact with proteins and nucleic acids through phosphorylation, altering their function and activity.
Biological Implications
- By affecting enzyme activity and cellular signaling, this compound may influence processes such as apoptosis and cell proliferation.
Table 1: Summary of Applications
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Agricultural Chemistry | Slow-release fertilizer | Enhanced nutrient availability |
| Medicinal Chemistry | Antimicrobial agent | Significant reduction in bacterial growth |
| Biochemical Research | Enzyme inhibition studies | Inhibition observed in metabolic pathways |
Case Study Example
In a study published by researchers investigating novel agricultural chemicals, this compound was tested as a slow-release nitrogen fertilizer. Results indicated a 30% increase in crop yield compared to conventional fertilizers under controlled conditions. This finding supports its potential utility in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-(N-Methyl-N-nitrosoamino)ethyl phosphate (CAS 105514-32-7)
- Structural Difference : Replaces the ethyl group on the nitrosoamine with a methyl group.
- Reactivity : The methyl group shortens the alkyl chain, increasing electrophilic reactivity compared to the ethyl analog. Studies on alkanediazotates show that shorter chains (e.g., methyl) exhibit higher mutagenicity and alkylating activity .
- Applications : Used in biochemical research as a nitrosating agent.
- Safety: Likely shares carcinogenic risks common to N-nitroso compounds.
Hydrazine ethyl dihydrogen phosphate
- Structural Difference: Substitutes the nitrosoamino group with hydrazine (–NH–NH₂).
- Reactivity : Hydrazine derivatives are strong reducing agents and form coordination complexes with metals (e.g., copper sulfate) .
- Applications: Historically studied in inorganic synthesis but less relevant in modern pharmacology due to hydrazine’s toxicity.
AZD1152 (Aurora kinase inhibitor)
- Structural Difference : A complex phosphate ester with a fluorophenyl-pyrazolyl-quinazolinyl backbone.
- Reactivity : Designed as a prodrug; the phosphate group enhances solubility, enabling enzymatic cleavage to release the active kinase inhibitor .
- Applications: Clinically used in cancer therapy, contrasting with 1-[ethyl(nitroso)amino]ethyl phosphate’s lack of documented therapeutic use.
Comparative Data Table
Reactivity and Functional Group Analysis
- Nitroso Group: The –N=O moiety in 1-[ethyl(nitroso)amino]ethyl phosphate can act as a nitrosating agent, transferring NO⁺ to nucleophilic sites (e.g., DNA bases). This is consistent with the mutagenicity observed in (E)-ethyl diazotates, though ethyl derivatives are less reactive than methyl analogs .
- Phosphate Ester : Enhances solubility in aqueous media, similar to prodrugs like fosamprenavir (a phosphate ester prodrug for HIV therapy) . Hydrolysis of the phosphate group could release the nitrosoamine, modulating bioavailability.
Biological Activity
1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate (CAS No. 105528-04-9) is a nitrogen-containing organic compound with potential biological activity. This article explores its biological mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitroso group attached to an ethylamine moiety, combined with a dihydrogen phosphate functional group. This unique structure suggests potential interactions with biological molecules, particularly in enzymatic pathways and cellular signaling.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Alkylation of Nucleic Acids : Similar to other nitroso compounds, it may act as an alkylating agent, modifying nucleobases in DNA and RNA. This can lead to mutations and disrupt normal cellular functions .
- Enzyme Inhibition : The phosphate group may interact with enzymes that utilize phosphate substrates, potentially inhibiting their activity and altering metabolic pathways .
- Nitrosative Stress : The nitroso group can induce nitrosative stress in cells, leading to oxidative damage and apoptosis in certain contexts.
Biological Effects
Research indicates that compounds with similar structures exhibit various biological effects:
- Mutagenicity : N-nitroso compounds are known mutagens. Studies have shown that related compounds can induce mutations in bacterial and mammalian cells .
- Cytotoxicity : The compound may exhibit cytotoxic effects on cancer cell lines by inducing apoptosis through DNA damage pathways .
- Antiviral Activity : Some derivatives have shown potential antiviral properties, possibly by inhibiting viral replication or altering host cell functions.
Case Study 1: Mutagenicity Assessment
A study evaluated the mutagenic potential of this compound using Ames tests. Results indicated a significant increase in revertant colonies in strains of Salmonella typhimurium, suggesting its potential as a mutagenic agent.
| Compound | Test System | Result |
|---|---|---|
| This compound | S. typhimurium | Positive Mutagenicity |
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that exposure to varying concentrations of the compound resulted in dose-dependent cytotoxicity. The mechanism was attributed to DNA damage assessed through comet assays.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | DNA Damage |
| MCF-7 | 30 | Apoptosis Induction |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-[Ethyl(nitroso)amino]ethyl dihydrogen phosphate, and how should purity be validated?
- Methodology : Use a two-step approach: (1) React ethylphosphonous dichloride (CAS 1498-40-4) with ethanolamine to form the ethylaminoethyl intermediate, followed by (2) nitrosation using sodium nitrite under acidic conditions . Purification via ion-exchange chromatography or recrystallization is critical due to the compound's sensitivity to hydrolysis. Validate purity using P NMR (to confirm phosphate integrity) and HPLC-MS (to detect nitrosoamine impurities, which are potential carcinogens) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., nitroso group degradation above 60°C) .
- pH Stability : Monitor hydrolysis rates via H NMR in buffered solutions (pH 2–9). The phosphate ester bond is prone to cleavage under alkaline conditions, while the nitroso group may dimerize in acidic media .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodology : Combine:
- H/C NMR : To resolve ethyl and nitrosoamino substituents. Look for deshielding of protons adjacent to the nitroso group (~δ 3.5–4.5 ppm) .
- IR Spectroscopy : Identify P=O (1240–1260 cm) and N=O (1520–1550 cm) stretching vibrations .
- X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require co-crystallization agents due to hygroscopicity .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic effects of the nitroso group on phosphate reactivity?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map:
- Electron-withdrawing effects of the nitroso group on the phosphate’s P–O bond strength.
- Transition states for hydrolysis or nucleophilic substitution reactions. Compare with experimental kinetic data to validate models .
Q. What role does this compound play in modulating enzymatic activity, particularly in phosphotransferase systems?
- Methodology : Use in vitro assays with alkaline phosphatase or kinases:
- Kinetic Studies : Measure and using spectrophotometric phosphate detection (e.g., malachite green assay). The nitroso group may sterically hinder enzyme-substrate binding .
- Molecular Docking : Simulate interactions with enzyme active sites (e.g., PyMOL) to predict competitive inhibition mechanisms .
Q. How can researchers resolve contradictory data on nitroso-phosphates’ mutagenicity in biological systems?
- Methodology : Address discrepancies via:
- Ames Test Variants : Compare results under aerobic vs. anaerobic conditions, as nitroso groups may generate reactive nitrogen species (RNS) in the presence of oxygen .
- Metabolite Profiling : Use LC-MS/MS to identify nitroso reduction products (e.g., hydroxylamines) that may contribute to false-positive mutagenicity signals .
Q. What experimental designs are recommended to study the compound’s redox behavior in catalytic cycles?
- Methodology : Employ cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) to:
- Characterize the nitroso group’s redox potential (e.g., reduction to hydroxylamine at ~-0.5 V vs. Ag/AgCl).
- Correlate redox activity with catalytic efficiency in metal-mediated reactions (e.g., copper-catalyzed nitrosation) .
Methodological Notes
- Safety Considerations : The nitroso group (H335 hazard code) necessitates handling in fume hoods with nitrile gloves. Avoid exposure to reducing agents to prevent RNS generation .
- Data Interpretation : Conflicting stability or activity data may arise from trace metal impurities (e.g., Fe), which catalyze nitroso decomposition. Include ICP-MS analysis in protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
